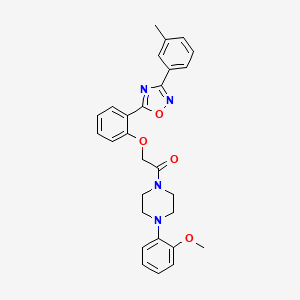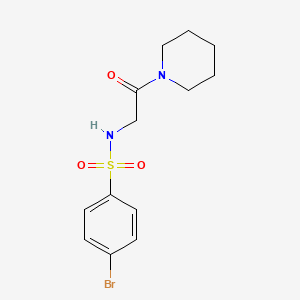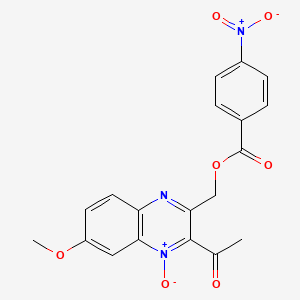
2-acetyl-7-methoxy-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-acetyl-7-methoxy-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide, also known as NQO1, is a quinone oxidoreductase that plays a crucial role in cellular defense mechanisms against oxidative stress. It is a potential target for the development of chemotherapeutic agents due to its involvement in cancer cell metabolism.
Mécanisme D'action
2-acetyl-7-methoxy-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide functions as a flavoprotein that catalyzes the reduction of quinones to hydroquinones, thereby preventing the formation of reactive oxygen species. It also plays a role in the detoxification of xenobiotics and the regulation of cellular redox balance. The inhibition of this compound leads to the accumulation of quinones, which can result in oxidative stress and DNA damage.
Biochemical and Physiological Effects:
This compound has been shown to have a protective effect against oxidative stress and carcinogenesis. It has also been implicated in the regulation of cell proliferation and apoptosis. The overexpression of this compound has been associated with resistance to chemotherapy, while the inhibition of this compound has been shown to sensitize cancer cells to chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-acetyl-7-methoxy-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide in lab experiments include its well-characterized mechanism of action and its potential as a target for the development of chemotherapeutic agents. However, the limitations include the lack of specificity of this compound inhibitors and the potential for off-target effects.
Orientations Futures
For research on 2-acetyl-7-methoxy-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide include the development of more specific inhibitors, the identification of novel substrates, and the investigation of the role of this compound in other diseases, such as neurodegenerative disorders. The potential use of this compound inhibitors in combination with other chemotherapeutic agents is also an area of interest.
Méthodes De Synthèse
The synthesis of 2-acetyl-7-methoxy-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide involves the reaction of 2-acetyl-7-methoxyquinoxaline with 4-nitrobenzyl bromide in the presence of sodium hydride. The resulting intermediate is then treated with sodium borohydride to obtain the final product.
Applications De Recherche Scientifique
2-acetyl-7-methoxy-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has been extensively studied in the field of cancer research. It has been found to be overexpressed in various types of cancer, including breast, lung, and prostate cancer. The inhibition of this compound has been shown to induce cancer cell death and sensitize cancer cells to chemotherapy. This compound has also been implicated in the metabolism of certain drugs, such as mitomycin C and menadione, which are activated by this compound and result in the generation of reactive oxygen species that induce cell death.
Propriétés
IUPAC Name |
(3-acetyl-6-methoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O7/c1-11(23)18-16(20-15-8-7-14(28-2)9-17(15)21(18)25)10-29-19(24)12-3-5-13(6-4-12)22(26)27/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZPQPZHOVSJJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=[N+](C2=C(C=CC(=C2)OC)N=C1COC(=O)C3=CC=C(C=C3)[N+](=O)[O-])[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

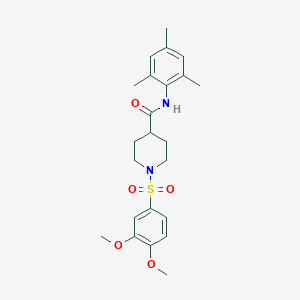

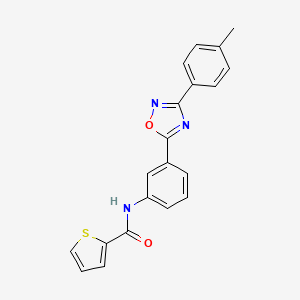
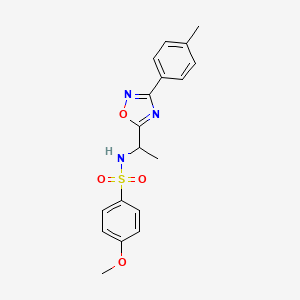
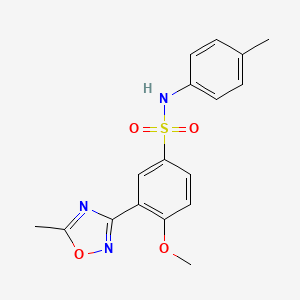
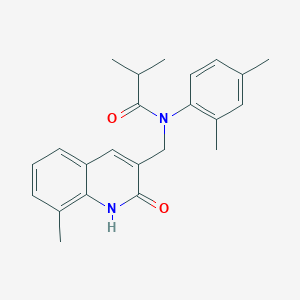

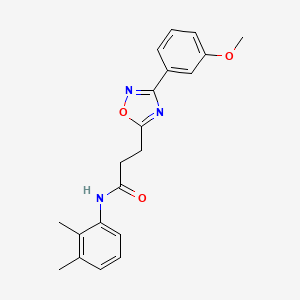
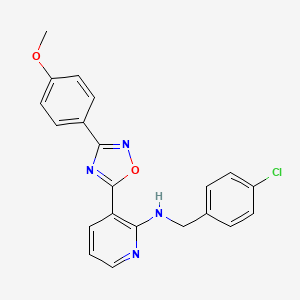
![N-allyl-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7702438.png)

